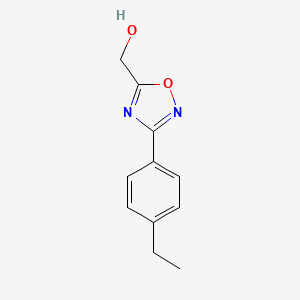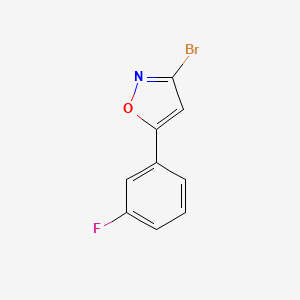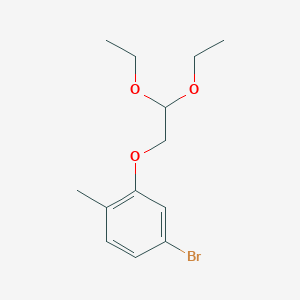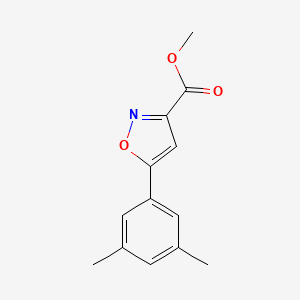
2-Methyl-1-(2-thienyl)-2-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-thienyl)-2-propenone is an organic compound that belongs to the class of thienyl ketones. It features a thienyl group attached to a propenone moiety, making it a versatile compound in organic synthesis and various applications. The thienyl group is a five-membered ring containing sulfur, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-thienyl)-2-propenone typically involves the reaction of 2-thiophenecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-thienyl)-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid, sulfoxides.
Reduction: 2-Methyl-1-(2-thienyl)-2-propanol, 2-Methyl-1-(2-thienyl)propane.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Scientific Research Applications
2-Methyl-1-(2-thienyl)-2-propenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-thienyl)-2-propenone involves its interaction with molecular targets such as enzymes and receptors. The thienyl group can participate in π-π interactions and hydrogen bonding, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(5-methyl-2-thienyl)-1-propanone
- 2-Methyl-1-(2-thienyl)-1-propanamine
- 2-Methyl-1-(5-(2,4,5-trifluorophenyl)-2-thienyl)-1-propanone
Uniqueness
2-Methyl-1-(2-thienyl)-2-propenone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propenone moiety allows for versatile chemical transformations, while the thienyl group enhances its potential for biological interactions.
Properties
Molecular Formula |
C8H8OS |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-methyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H8OS/c1-6(2)8(9)7-4-3-5-10-7/h3-5H,1H2,2H3 |
InChI Key |
AKTCAPPBLTYJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)
![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)

![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)



![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)

![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)


![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
